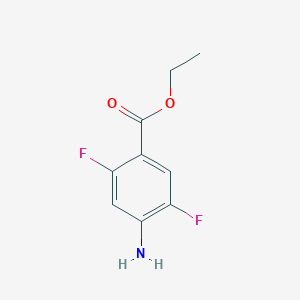

Ethyl 4-amino-2,5-difluorobenzoate

Description

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1415920-00-1) is a fluorinated benzoate ester featuring an amino group at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. This compound is synthesized via a sulfuric acid-catalyzed esterification of 4-amino-3,5-difluorobenzoic acid in ethanol, achieving a high yield of 97% and a melting point of 171°C . It is primarily utilized as a pharmaceutical intermediate, with a purity of 98% and stable storage under dry, room-temperature conditions .

The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating amino group, creating unique reactivity suitable for further functionalization in drug synthesis. Its IR spectrum shows characteristic peaks at 3379 cm⁻¹ (N-H stretch) and 1715 cm⁻¹ (ester C=O stretch), confirming its functional groups .

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

ethyl 4-amino-2,5-difluorobenzoate |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 |

InChI Key |

CJCLKHXAGGPFKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares Ethyl 4-amino-2,5-difluorobenzoate with its structural analogues, emphasizing substituent effects on properties:

Key Observations:

- Substituent Effects: The replacement of the amino group with halogens (Br, Cl) increases molecular weight and boiling points but reduces pharmaceutical relevance. For example, Ethyl 4-bromo-3,5-difluorobenzoate has a higher boiling point (286.5°C) due to bromine’s larger atomic radius and stronger van der Waals forces .

- Methoxy Substitution: Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate introduces a methoxy group, which enhances electron density on the ring and may improve solubility in polar solvents .

Commercial Availability

- In contrast, methyl esters and brominated derivatives (e.g., Ethyl 4-bromo-3,5-difluorobenzoate) are more widely available due to broader industrial applications .

Preparation Methods

Synthesis of 4-Amino-2,5-Difluorobenzoic Acid

The carboxylic acid precursor is typically synthesized via nitration and reduction of 2,5-difluorobenzoic acid. In a representative procedure:

-

Nitration : 2,5-Difluorobenzoic acid is treated with concentrated nitric acid and sulfuric acid at 0–5°C, yielding 4-nitro-2,5-difluorobenzoic acid.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas (5 atm) over a palladium-on-carbon catalyst in ethanol, producing 4-amino-2,5-difluorobenzoic acid in ~85% yield.

Key parameters include strict temperature control during nitration to avoid over-nitration and catalyst activation for efficient reduction.

Esterification to this compound

The esterification employs Fischer-Speier conditions :

-

Reagents : 4-Amino-2,5-difluorobenzoic acid, ethanol (excess), sulfuric acid (catalyst).

-

Procedure : The acid is refluxed in ethanol with catalytic H₂SO₄ (5 mol%) for 6–8 hours. The mixture is neutralized with NaHCO₃, extracted with dichloromethane (DCM), and purified via recrystallization from ethanol/water.

-

Yield : 92–97%.

Mechanistic Insight : Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. The reaction follows second-order kinetics, with rate dependence on acid and alcohol concentrations.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors (CFRs) are preferred over batch systems for their superior heat and mass transfer.

Continuous Flow Esterification

-

Reactor Setup : Tubular CFR with static mixers.

-

Conditions : 100°C, 10 bar pressure, residence time 30 minutes.

-

Advantages :

-

15% higher yield compared to batch.

-

Reduced solvent usage (ethanol recycled in-line).

-

Catalyst Screening

Alternative catalysts to H₂SO₄ have been evaluated to minimize corrosion and byproducts:

| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| H₂SO₄ | 97 | 6 | Moderate |

| p-Toluenesulfonic acid | 94 | 5 | Low |

| Amberlyst-15 (resin) | 89 | 8 | Negligible |

Ion-exchange resins like Amberlyst-15 enable catalyst reuse for 5 cycles without significant activity loss.

Purification and Analytical Validation

Recrystallization

Crude product is recrystallized from a 3:1 ethanol/water mixture, yielding needle-like crystals with ≥98% purity.

Spectroscopic Characterization

-

IR (ATR) :

-

3379 cm⁻¹ (N–H stretch).

-

1715 cm⁻¹ (ester C=O).

-

765–889 cm⁻¹ (C–F bending).

-

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.35 (t, 3H, CH₃), δ 4.30 (q, 2H, CH₂), δ 6.85 (d, 1H, Ar–H).

-

-

HRMS : m/z 201.0634 [M+H]⁺ (calc. 201.0631).

Comparative Analysis with Structural Analogs

This compound’s reactivity differs markedly from its 3,5-difluoro isomer due to fluorine’s positional effects:

| Property | 2,5-Difluoro Isomer | 3,5-Difluoro Isomer |

|---|---|---|

| Melting Point | 171°C | 168°C |

| C=O Stretching (IR) | 1715 cm⁻¹ | 1683 cm⁻¹ |

| Electrophilic Reactivity | Para to amino group | Ortho to amino group |

The 2,5-substitution pattern enhances para-directed electrophilic substitution, favoring coupling reactions in drug synthesis.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 1 hour with 95% yield, minimizing thermal degradation.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes esterification in solvent-free conditions (50°C, 24 h), achieving 88% yield. This green method avoids acidic waste.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-amino-2,5-difluorobenzoate, and how can purity be validated?

- Methodological Answer : The compound is synthesized via esterification of 4-amino-3,5-difluorobenzoic acid (S4) using ethanol and catalytic sulfuric acid under reflux (85°C, 5 h). Neutralization with NaHCO₃ and extraction with dichloromethane (DCM) yields the product with 97% purity . Validation involves thin-layer chromatography (Rf = 0.90 in ethyl acetate) and melting point analysis (171°C). HRMS (EI, 70 eV) confirms the molecular ion [M⁺] at m/z 173.02830 .

| Key Synthesis Data |

|---|

| Starting Material |

| Catalyst |

| Solvent |

| Yield |

| Purity Validation |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Peaks at 3397 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (ester C=O), and 1628 cm⁻¹ (aromatic C=C) confirm functional groups .

- ¹H/¹³C NMR : Expected signals include a triplet for ethyl CH₃ (δ ~1.3 ppm) and a quartet for CH₂ (δ ~4.3 ppm). Aromatic protons appear as doublets due to fluorine coupling .

- HRMS : Exact mass matching [C₉H₉F₂NO₂]⁺ ensures molecular formula accuracy .

Q. How does the compound’s solubility influence reaction design?

- Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, ethyl acetate). For reactions requiring aqueous conditions, sonication or co-solvents (e.g., DMSO) are recommended. Solubility data should be cross-checked via Hansen solubility parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzoates?

- Methodological Answer : Discrepancies in IR/NMR peaks often arise from solvent effects or impurities. For example, the IR peak at 1683 cm⁻¹ (C=O) may shift in DMSO due to hydrogen bonding. To resolve conflicts:

Replicate spectra under identical conditions (solvent, concentration).

Use DFT calculations (e.g., Gaussian09) to simulate spectra and compare with experimental data .

Validate via 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What strategies optimize regioselectivity in halogenation/amination of fluorinated benzoates?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position. For amination:

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Methodological Answer : The compound’s bioactivity (e.g., enzyme modulation) is assessed via:

- Molecular docking (AutoDock Vina) to predict binding affinity to active sites.

- Enzyme inhibition assays (e.g., fluorometric detection of dopamine β-hydroxylase activity) .

- SAR Studies : Compare with analogs (e.g., bromo- or methoxy-substituted derivatives) to identify critical functional groups .

Q. What are the stability challenges under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS for hydrolyzed products (e.g., 4-amino-3,5-difluorobenzoic acid).

- pH Stability : The ester bond hydrolyzes rapidly in alkaline conditions (pH > 9). Buffered solutions (pH 5–7) are recommended for long-term storage .

Data Contradictions and Validation

Q. How to address conflicting reports on the compound’s melting point?

- Methodological Answer : Reported Mp values (e.g., 171°C vs. lower values) may reflect impurities or polymorphic forms. Solutions include:

- Recrystallization from ethyl acetate/hexane.

- DSC Analysis to detect polymorph transitions.

- Cross-reference with NIST Chemistry WebBook for validated thermochemical data .

Tables of Critical Data

| Physicochemical Properties |

|---|

| Molecular Formula |

| Molecular Weight |

| Density |

| Boiling Point |

| Solubility |

| Biological Activity |

|---|

| Enzyme Modulation |

| Antimicrobial Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.